molecular formula C8H11N3O4 B2477209 methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1005669-96-4

methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No. B2477209
CAS RN: 1005669-96-4
M. Wt: 213.193
InChI Key: DAAZJGICJDQDDL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate, also known as MNPP, is a chemical compound that is widely used in scientific research. It is a derivative of pyrazole and is commonly used as a building block for the synthesis of other compounds. MNPP has been found to have a wide range of biological and pharmacological properties, making it an important tool for drug discovery and development.

Scientific Research Applications

Hydrogen-bonded Structures and Crystallography

  • Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate and related compounds exhibit complex hydrogen-bonded structures, as demonstrated in various crystallographic studies. These compounds form hydrogen-bonded chains and sheets, which are crucial for understanding their molecular arrangement and interactions (Portilla et al., 2007), (Portilla et al., 2007).

Corrosion Inhibition

  • Certain derivatives of methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate, such as BT36 and BT43, have been shown to be effective corrosion inhibitors for C38 steel in hydrochloric acid solutions. This application is significant for materials science and industrial corrosion prevention (Missoum et al., 2013).

Synthesis of Diverse Derivatives

  • The compound has been used as a precursor for synthesizing a variety of heterocyclic compounds. These syntheses contribute to the development of new molecules with potential applications in various fields such as pharmaceuticals and materials science (Flores et al., 2014), (Boussalah et al., 2009).

Catalytic Properties

  • Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate derivatives have been investigated for their catalytic properties, particularly in oxidation reactions. This aspect is important for understanding the catalytic mechanisms and developing new catalysts (Boussalah et al., 2009).

Medicinal Chemistry and Imaging

  • This compound and its derivatives have been explored in medicinal chemistry, particularly in the synthesis of tracers for imaging hypoxic tumor tissue. This application is significant for the development of new diagnostic tools in medical imaging (Malik et al., 2012).

properties

IUPAC Name

methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-6(8(12)15-2)4-10-5-7(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAZJGICJDQDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

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